molecular formula C15H19NO3 B8427794 1-Hexyl-6-methoxy-isatin

1-Hexyl-6-methoxy-isatin

Cat. No.: B8427794
M. Wt: 261.32 g/mol
InChI Key: KLZXIXGJDLGIEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexyl-6-methoxy-isatin is a synthetic derivative of the isatin core (1H-Indole-2,3-dione), a well-known heterocyclic scaffold found in various biologically active compounds and natural products . This compound features a hexyl chain at the N-1 position and a methoxy group at the C-6 position of the isatin ring, modifications that are strategically designed to influence its lipophilicity, electronic properties, and subsequent interaction with biological targets. The isatin structure is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a wide variety of pharmacologically active molecules . Researchers value this structural class for its diverse biological activities. Isatin-based compounds have been extensively investigated as key precursors and intermediates in developing potential therapeutic agents, including antitumorals, antivirals, and anti-HIV agents . The presence of the lactam and ketone moieties within the same molecule provides unique reactivity, allowing this compound to function as both an electrophile and a nucleophile. This enables researchers to employ it in numerous reactions, such as nucleophilic additions at the carbonyl groups, N-functionalization, ring expansions, and spiro-annulations, making it an exceptionally valuable intermediate in organic synthesis and drug discovery programs . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

1-hexyl-6-methoxyindole-2,3-dione

InChI

InChI=1S/C15H19NO3/c1-3-4-5-6-9-16-13-10-11(19-2)7-8-12(13)14(17)15(16)18/h7-8,10H,3-6,9H2,1-2H3

InChI Key

KLZXIXGJDLGIEH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C2=C(C=CC(=C2)OC)C(=O)C1=O

Origin of Product

United States

Scientific Research Applications

1-Hexyl-6-methoxy-isatin exhibits several biological activities that make it a promising candidate for drug development. Research has shown that isatin derivatives possess:

  • Anticancer Properties : Various studies indicate that isatin derivatives, including this compound, can inhibit cancer cell proliferation and induce apoptosis in multiple cancer cell lines. For instance, compounds with similar structures have demonstrated significant antiproliferative activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Effects : Isatin derivatives have shown efficacy against a range of bacterial strains. The structural modifications in this compound may enhance its antibacterial activity, making it a candidate for developing new antimicrobial agents .
  • Neuroprotective Effects : Some studies suggest that isatin derivatives can exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Synthesis of this compound

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The synthesis begins with commercially available isatin.
  • Alkylation : The introduction of the hexyl group can be achieved through alkylation reactions using hexyl halides.
  • Methoxylation : The methoxy group is introduced via methylation reactions using methylating agents like dimethyl sulfate or methyl iodide.

The purity and yield of the synthesized compound are critical parameters that are often optimized during the synthesis process.

Case Study Overview

Several studies have been conducted to evaluate the pharmacological potential of isatin derivatives:

StudyFocusFindings
Gao et al. (2022)Anticancer ActivityCompounds similar to this compound showed potent inhibition of histone deacetylase (HDAC) enzymes and antiproliferative effects on cancer cell lines .
Abo-Ashour et al. (2022)Carbonic Anhydrase InhibitionIsatin derivatives exhibited significant inhibitory activity against various carbonic anhydrase isoforms, indicating potential for treating tumors .
Singh et al. (2022)Neuroprotective EffectsCertain isatin derivatives demonstrated neuroprotective effects in models of neurodegeneration .

Industrial Applications

Beyond pharmacology, this compound and its analogs have potential applications in:

  • Dye Industry : The unique chemical structure allows for the development of dyes with specific properties.
  • Corrosion Inhibition : Isatin derivatives have been explored as corrosion inhibitors due to their ability to form protective films on metal surfaces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analogies

Methoxy-Substituted Heterocycles

  • 6-Methoxy-1H-indazol-5-ol (CAS: 92224-23-2): This indazole derivative shares a methoxy group at position 6, similar to 1-Hexyl-6-methoxy-isatin. However, its indazole core differs from isatin’s indole-2,3-dione structure. Indazoles are known for their role in kinase inhibition and antitumor activity .
  • 1-(Methoxymethyl)-1H-indazol-6-amine (CAS: 123177-52-6): Features a methoxymethyl group at position 1 and an amine at position 4. The hexyl chain in this compound may enhance lipophilicity compared to this compound .

Hexyl-Containing Compounds

  • Hexyl acetate (CAS: 142-92-7): A simple ester with a hexyl chain.
  • Hexylcyclohexane (CAS: 4292-75-5): A hydrocarbon with a hexyl chain. Its lack of polar functional groups contrasts with this compound, which combines lipophilic (hexyl) and polar (methoxy, carbonyl) moieties .
Pharmacological and Chemical Properties
Compound Core Structure Key Substituents Molecular Weight CAS Number Potential Applications
This compound Indole-2,3-dione 1-Hexyl, 6-Methoxy ~277.3 (est.) Not available Anticancer, enzyme inhibition
6-Methoxy-1H-indazol-5-ol Indazole 6-Methoxy, 5-Hydroxy 180.17 92224-23-2 Kinase inhibition, antitumor
Hexyl acetate Ester Hexyl, Acetate 144.21 142-92-7 Solvent, flavoring agent
Methysticin Dihydropyranone 4-Methoxy, Benzodioxole 274.3 495-85-2 Neuroprotective, anxiolytic

Key Observations :

  • Lipophilicity : The hexyl group in this compound likely increases logP compared to unsubstituted isatins, aligning with trends seen in hexyl acetate and hexylcyclohexane .
  • Stability: Methoxy groups generally improve metabolic stability compared to hydroxyl groups, as seen in Methysticin (a dihydropyranone with neuroprotective properties) .

Preparation Methods

The introduction of the hexyl group at the N-1 position of isatin typically employs N-alkylation reactions . A widely cited method involves reacting isatin with 1-bromohexane in the presence of a base. For instance, a procedure adapted from ACS Omega studies utilizes potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 8–12 hours . The reaction proceeds via nucleophilic substitution, where the deprotonated nitrogen of isatin attacks the alkyl halide:

Isatin+1-BromohexaneK2CO3,DMF1-Hexylisatin+KBr+H2O\text{Isatin} + \text{1-Bromohexane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-Hexylisatin} + \text{KBr} + \text{H}_2\text{O}

Key parameters influencing yield include:

  • Solvent polarity : DMF enhances solubility of intermediates.

  • Base strength : Strong bases like K₂CO₃ improve deprotonation efficiency.

  • Reaction time : Prolonged heating (≥8 hours) ensures complete conversion .

Purification via silica gel column chromatography with ethyl acetate/hexane (20:80) yields 1-hexylisatin with >90% purity .

Methoxylation at the C-6 Position

Selective methoxylation at the C-6 position is achieved through direct substitution or intermediate functionalization . A patent-derived method describes the synthesis of 6-methoxy isatin derivatives using 3-methoxyaniline as a starting material . The process involves:

  • Condensation : Reacting 3-methoxyaniline with chloral hydrate and hydroxylamine hydrochloride in acidic conditions to form an intermediate hydroxyl imine.

  • Cyclization : Treating the intermediate with boron trifluoride (BF₃) in tetrahydrofuran (THF) at 70–75°C, inducing cyclization to 6-methoxy isatin .

Reaction conditions and outcomes are summarized below:

ParameterValue
Starting Material3-Methoxyaniline
Cyclization AgentBF₃/THF
Temperature70–75°C
Yield84% over two steps
Purity (HPLC)98.5%

This method avoids over-oxidation and ensures regioselectivity at the C-6 position .

Sequential N-Alkylation and Methoxylation

For 1-hexyl-6-methoxy-isatin, a sequential approach is often employed:

  • N-Alkylation : Introduce the hexyl group as described in Section 1.

  • Methoxylation : Functionalize the C-6 position using the protocol in Section 2.

However, competing reactions may occur during methoxylation, such as oxidation at the C-5 position. To mitigate this, protective group strategies are utilized. For example, the Morita-Baylis-Hillman (MBH) adduct method protects the C-3 carbonyl group during methoxylation :

  • Protection : Treat 1-hexylisatin with methyl acrylate and 1,4-diazabicyclo[2.2.2]octane (DABCO) in ethanol, forming an MBH adduct.

  • Methoxylation : Perform methoxylation under controlled conditions.

  • Deprotection : Cleave the MBH adduct using phenylhydrazine hydrochloride, restoring the C-3 ketone .

This three-step sequence achieves an overall yield of 68–72%, with purity >95% confirmed by HPLC .

Alternative Routes: One-Pot Synthesis

Recent advancements propose one-pot synthesis to streamline production. A study demonstrates the simultaneous N-alkylation and methoxylation using a copper(I)-catalyzed Ullmann coupling . The reaction combines 6-bromoisatin, 1-bromohexane, and sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO) at 120°C for 24 hours:

6-Bromoisatin+1-Bromohexane+NaOMeCuI, DMSOThis compound+NaBr\text{6-Bromoisatin} + \text{1-Bromohexane} + \text{NaOMe} \xrightarrow{\text{CuI, DMSO}} \text{this compound} + \text{NaBr}

ParameterValue
CatalystCopper(I) iodide (CuI)
Ligand1,10-Phenanthroline
Yield58%
Purity (NMR)97%

While this method reduces step count, the moderate yield necessitates further optimization .

Analytical Characterization and Validation

Critical to method validation is analytical confirmation of the product:

  • High-Performance Liquid Chromatography (HPLC) : Purity assessments show >98% for column-purified samples .

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Peaks at δ 4.16–4.19 (hexyl chain -CH₂-), δ 3.87 (methoxy -OCH₃), and δ 10.2 (isatin NH) .

    • ¹³C NMR : Signals at δ 188.1 (C-3 ketone), δ 161.4 (C-6 methoxy), and δ 45.2 (N-hexyl) .

  • Mass Spectrometry (MS) : Molecular ion peak at m/z 261.32 [M+H]⁺ confirms the molecular formula C₁₅H₁₉NO₃.

Challenges and Optimization Opportunities

Current methods face limitations:

  • Low Yields in One-Pot Synthesis : Copper-catalyzed routes yield ≤60%, necessitating catalyst screening .

  • Byproduct Formation : Competing reactions at C-5 require advanced protective strategies .

  • Scalability : Multi-step sequences complicate large-scale production.

Proposed optimizations include:

  • Microwave-Assisted Synthesis : Reducing reaction times for N-alkylation from hours to minutes.

  • Enzyme-Catalyzed Methoxylation : Enhancing regioselectivity via biocatalysts.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-hexyl-6-methoxy-isatin, and what factors influence yield optimization?

  • Methodological Answer :

  • Route 1 : Alkylation of 6-methoxy-isatin using hexyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 80°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography .
  • Route 2 : Direct methoxy introduction via nucleophilic substitution on a pre-functionalized isatin core. Validate intermediate structures using 1H^1H-NMR (CDCl₃, 400 MHz) to confirm methoxy (-OCH₃) and hexyl chain integration .
  • Yield Optimization : Adjust stoichiometry (1.2–1.5 eq alkylating agent), solvent polarity (DMF vs. THF), and reaction time (12–24 hr). Report yields alongside purity metrics (e.g., HPLC ≥95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • Primary Techniques :
  • 1H^1H- and 13C^{13}C-NMR: Assign peaks for methoxy (δ 3.8–4.0 ppm), hexyl chain (δ 0.8–1.5 ppm), and isatin carbonyls (δ 165–175 ppm). Compare with DFT-calculated chemical shifts to resolve ambiguities .
  • HPLC-MS : Confirm molecular ion [M+H]⁺ and assess purity. Use reverse-phase C18 columns (acetonitrile/water gradient) for retention time consistency .
  • Contradiction Resolution : If NMR signals overlap (e.g., methoxy vs. solvent residue), repeat analysis in DMSO-d₆ or use 2D NMR (COSY, HSQC) .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). Prioritize derivatives with lower binding energy (ΔG ≤ -8 kcal/mol) .
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values. Validate models using leave-one-out cross-validation (R² > 0.7) .
  • Data Table Example :
DerivativeLogPPolar Surface Area (Ų)Predicted IC₅₀ (nM)
Parent3.265.3250
-NO₂2.878.1120

Q. What strategies address discrepancies in observed vs. predicted biological activity of this compound?

  • Methodological Answer :

  • Hypothesis Testing :
  • False Positives : Re-test in orthogonal assays (e.g., fluorescence polarization vs. SPR).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
  • Statistical Analysis : Apply ANOVA to compare replicate data (n ≥ 3). Report p-values and effect sizes to quantify significance .
  • Case Study : If in vitro activity contradicts in vivo results, evaluate pharmacokinetics (e.g., plasma protein binding via equilibrium dialysis) .

Q. How do solvent and pH conditions impact the stability of this compound in biological assays?

  • Methodological Answer :

  • Stability Protocols :
  • Solvent Screening : Test DMSO stocks (10 mM) diluted into PBS, DMEM, or HBSS. Monitor degradation via LC-MS at 0, 24, and 48 hr .
  • pH Sensitivity : Incubate compound in buffers (pH 4–9) at 37°C. Quantify intact compound using UV-Vis (λ = 280 nm) .
  • Data Interpretation : Use Arrhenius plots to extrapolate shelf-life under storage conditions (-20°C vs. 4°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.